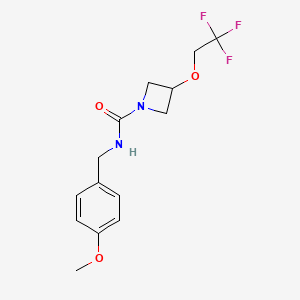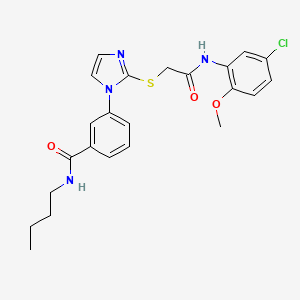
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is a chemical compound that is commonly referred to as EMD 1214063. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of certain types of cancer.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
1. Synthesis and Antimicrobial Evaluation Recent research on quinoline derivatives clubbed with sulfonamide, like N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, shows promising antimicrobial properties. A study synthesized new compounds of quinoline with sulfonamide moieties and found them to be effective against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
DNA Interaction and Nuclease Activity
2. Mn(II) Complexes with Sulfonamides Sulfonamides derived from 8-aminoquinoline, including those structurally related to N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, have been used to form Mn(II) complexes. These complexes show strong interactions with DNA and significant nuclease activity, potentially useful for therapeutic applications (Journal of Inorganic Biochemistry, 2012).
Anticancer Properties
3. Synthesis and Biological Evaluation of Quinoline Derivatives Quinoline derivatives, including structures similar to N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, have been synthesized and evaluated for their antiviral, anti-inflammatory, and antimicrobial activities. These compounds, especially those targeting microbial activity, could be potent in cancer therapy (Research Journal of Pharmacy and Technology, 2011).
Other Applications
4. Metal Mediated Inhibition of Methionine Aminopeptidase Quinolinyl sulfonamides, structurally related to N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide, have been identified as potent inhibitors of methionine aminopeptidase (MetAP), which could have implications in biochemical pathways and drug development (Biochemical and Biophysical Research Communications, 2006).
Wirkmechanismus
Target of Action
The primary target of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide is the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP . PKM2 is critical for cancer metabolism and is expressed in many human tumors .
Mode of Action
N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide: acts as a modulator of PKM2, shifting it between highly active and less active states . This modulation impacts the intracellular pyruvate level in cancer cells, affecting their viability and cell-cycle phase distribution .
Biochemical Pathways
The action of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide primarily affects the glycolytic pathway, specifically the conversion of phosphoenolpyruvate to pyruvate, a reaction catalyzed by PKM2 . This modulation can have significant downstream effects on cancer cell metabolism .
Pharmacokinetics
The pharmacokinetics of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide The compound’s impact on cancer cell viability and cell-cycle phase distribution suggests it has sufficient bioavailability to exert its effects .
Result of Action
The result of N-(4-morpholinobut-2-yn-1-yl)quinoline-8-sulfonamide action is a reduction in the intracellular pyruvate level in A549 lung cancer cells . This leads to an impact on cancer cell viability and cell-cycle phase distribution . The compound exhibits more cytotoxicity on cancer cells than normal cells, indicating high selectivity in its mode of action .
Eigenschaften
IUPAC Name |
N-(4-morpholin-4-ylbut-2-ynyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,16-7-3-5-15-6-4-8-18-17(15)16)19-9-1-2-10-20-11-13-23-14-12-20/h3-8,19H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKOBBALKULIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Methyl-1,2-oxazol-3-yl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2640360.png)
![3-Iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2640361.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2640362.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2640363.png)
![N-(2-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2640365.png)

![7-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2640367.png)
![8-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2640368.png)
![2-Chloro-N-[[4-methyl-1-(1-pentan-3-ylpyrazole-3-carbonyl)piperidin-3-yl]methyl]acetamide](/img/structure/B2640369.png)



![tert-butyl N-[(1R,5S)-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B2640379.png)
